molecular formula C11H12N2O4S B5656985 (4-Hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione

(4-Hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione

Cat. No.: B5656985
M. Wt: 268.29 g/mol
InChI Key: JMOTZNZFPYISJB-UHFFFAOYSA-N
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Description

(4-Hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione is a complex organic compound that features both a nitrophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with morpholine and a thiolating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(4-Hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrophenyl group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-nitrophenylacetic acid
  • 4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid
  • 4-Hydroxy-3-nitrophenylacetyl-keyhole limpet hemocyanin

Uniqueness

(4-Hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione is unique due to the presence of both a nitrophenyl group and a morpholine ring, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-hydroxy-3-nitrophenyl)-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c14-10-2-1-8(7-9(10)13(15)16)11(18)12-3-5-17-6-4-12/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOTZNZFPYISJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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